Ro18-5362
CAS No.:
Cat. No.: VC0006980
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C22H25N3O2S | 
|---|---|
| Molecular Weight | 395.5 g/mol | 
| IUPAC Name | 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one | 
| Standard InChI | InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25) | 
| Standard InChI Key | RUTMNCYLHDVUCJ-UHFFFAOYSA-N | 
| SMILES | CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC | 
| Canonical SMILES | CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC | 
Introduction
Chemical and Structural Profile of Ro18-5362
Ro18-5362, with the systematic name 5,7-dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]thio]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one, has a molecular formula of and a molecular weight of 395.52 g/mol . Its structure features a tetramethylindenoimidazolone core linked to a 4-methoxy-3-methylpyridinylmethylthio group, which is critical for its prodrug activation .
Physicochemical Properties
- 
Solubility: Soluble in dimethyl sulfoxide (DMSO) but poorly soluble in aqueous solutions .
 - 
Storage: Stable at -20°C for up to three years in powder form; solutions stored at -80°C retain activity for one year .
 
Table 1: Physicochemical Properties of Ro18-5362
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 395.52 g/mol | |
| CAS Number | 101387-97-7 | |
| Solubility | >50 mg/mL in DMSO | |
| Stability | -20°C (powder), -80°C (solution) | 
Pharmacological Role as a Prodrug
Ro18-5362 is metabolically oxidized to its active sulfoxide derivative, Ro 18-5364, which inhibits gastric (H+/K+)-ATPase with an apparent of 0.1 µM at pH 6 . This enzyme, located in parietal cells, is responsible for acid secretion in the stomach. Unlike Ro 18-5364, Ro18-5362 exhibits negligible inhibitory activity even at concentrations up to 0.1 mM .
Key Findings on Prodrug Activation
- 
Oxidation Dependency: Conversion to Ro 18-5364 requires hepatic cytochrome P450 enzymes, a process enhanced under acidic conditions .
 - 
pH Sensitivity: The inhibitory potency of Ro 18-5364 increases 200-fold at pH 6 compared to neutral pH, highlighting the role of the acidic canalicular environment in activating the prodrug .
 
Comparative Analysis with Ro 18-5364
Studies comparing Ro18-5362 (sulfide) and Ro 18-5364 (sulfoxide) reveal stark differences in pharmacological activity:
Table 2: Inhibitory Activity of Ro18-5362 vs. Ro 18-5364
| Parameter | Ro18-5362 (Sulfide) | Ro 18-5364 (Sulfoxide) | Source | 
|---|---|---|---|
| (µM) | >100 | 0.1 | |
| Proton Transport Inhibition | None at 0.1 mM | Complete at 1 µM | |
| Binding to (H+/K+)-ATPase | Undetectable | Irreversible | 
The sulfoxide group in Ro 18-5364 facilitates covalent binding to cysteine residues on the (H+/K+)-ATPase α-subunit, a mechanism absent in the sulfide form .
Mechanism of Action and Biochemical Interactions
Target Engagement
Ro 18-5364 binds to the luminally accessible domain of (H+/K+)-ATPase, forming a disulfide bond with Cys813 or Cys822 in the enzyme’s α-subunit . This interaction blocks proton transport into the gastric lumen, effectively suppressing acid secretion.
Reversibility and Redox Sensitivity
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Reduction Reversibility: Dithiothreitol (DTT) and mercaptoethanol reverse Ro 18-5364 binding, restoring ATPase activity .
 - 
ATP Modulation: ATP competes with Ro 18-5364 for binding, suggesting overlapping interaction sites on the enzyme .
 
Figure 1: Proposed Binding Mechanism of Ro 18-5364 to (H+/K+)-ATPase
Research Applications and Experimental Use
In Vitro Studies
Ro18-5362 is primarily used to:
Animal Models
While Ro18-5362 itself shows minimal efficacy, its metabolite Ro 18-5364 reduces acid secretion in canine parietal cells by 90% at 1 µM . These findings underscore the importance of metabolic activation in vivo.
Synthesis and Stability Considerations
Synthetic Pathways
Ro18-5362 is synthesized via:
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Condensation of 4-methoxy-3-methyl-2-pyridinemethanethiol with tetramethylindenoimidazolone .
 - 
Purification using reverse-phase chromatography to achieve >98% purity .
 
Stability Challenges
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